molecular formula C10H12O5 B1350858 2,3-Dihydroxypropyl salicylate CAS No. 6170-45-2

2,3-Dihydroxypropyl salicylate

Cat. No.: B1350858
CAS No.: 6170-45-2
M. Wt: 212.2 g/mol
InChI Key: OGFSIPREEZAEMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl salicylate involves the reaction of glycerin with methyl salicylate in the presence of sodium hydroxide. The reaction proceeds through a base-catalyzed hydrolysis of methyl salicylate, followed by esterification with glycerin . The reaction conditions typically involve heating the reactants to facilitate the hydrolysis and subsequent esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix and heat the reactants, followed by purification steps to isolate the desired product. The industrial production methods are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl salicylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.

    Reduction: Reduction of the ester group results in the formation of primary and secondary alcohols.

    Substitution: Substitution reactions can yield various esters and ethers, depending on the reagents used.

Scientific Research Applications

2,3-Dihydroxypropyl salicylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl salicylate involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,3-Dihydroxypropyl salicylate can be compared with other similar compounds, such as:

    Salicylic acid: Shares the salicylate moiety but lacks the dihydroxypropyl group.

    Methyl salicylate: An ester of salicylic acid with a methyl group instead of the dihydroxypropyl group.

    Glycerol esters: Compounds that share the glycerol backbone but differ in the esterifying acid.

The uniqueness of this compound lies in its combination of the salicylate and dihydroxypropyl groups, which confer distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2,3-dihydroxypropyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFSIPREEZAEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036339
Record name 2,3-Dihydroxypropyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6170-45-2
Record name Glycosal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6170-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxypropyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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